Methyl 3,3-dimethyl-5-oxo-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentanoate
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Overview
Description
Methyl 3,3-dimethyl-5-oxo-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentanoate is a complex organic compound featuring a trifluoromethyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-5-oxo-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents and thiadiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-5-oxo-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted products with different functional groups .
Scientific Research Applications
Methyl 3,3-dimethyl-5-oxo-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-5-oxo-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiadiazole ring play crucial roles in its activity, influencing its binding affinity and specificity towards target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-5-oxohexanoate: Shares a similar backbone but lacks the trifluoromethyl and thiadiazole groups.
Trifluoromethyl-substituted thiadiazoles: Compounds with similar structural motifs but different substituents on the thiadiazole ring.
Uniqueness
Methyl 3,3-dimethyl-5-oxo-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentanoate is unique due to the combination of the trifluoromethyl group and the thiadiazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability .
Properties
IUPAC Name |
methyl 3,3-dimethyl-5-oxo-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3S/c1-10(2,5-7(19)20-3)4-6(18)15-9-17-16-8(21-9)11(12,13)14/h4-5H2,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMYEZEHSBNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=NN=C(S1)C(F)(F)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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